Cas no 1314796-31-0 (hGPR91 antagonist 3)

hGPR91 antagonist 3 structure
Produktname:hGPR91 antagonist 3
CAS-Nr.:1314796-31-0
MF:C23H18F4N4O2
MW:458.408238887787
CID:5307578
hGPR91 antagonist 3 Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- hGPR91 antagonist 3
-
- Inchi: 1S/C23H18F4N4O2/c24-19-9-7-15(11-18(19)23(25,26)27)20-12-17(33-31-20)13-29-21(32)5-1-4-16-8-6-14-3-2-10-28-22(14)30-16/h2-3,6-12H,1,4-5,13H2,(H,29,32)
- InChI-Schlüssel: SWKGPCNQBPGWNX-UHFFFAOYSA-N
- Lächelt: C(C1ON=C(C2C=CC(=C(C=2)C(F)(F)F)F)C=1)NC(=O)CCCC1C=CC2C=CC=NC=2N=1
hGPR91 antagonist 3 Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-145919-25mg |
hGPR91 antagonist 3 |
1314796-31-0 | 98.82% | 25mg |
¥13500 | 2023-08-31 | |
1PlusChem | 1P029SO8-5mg |
hGPR91 antagonist 3 |
1314796-31-0 | 97% | 5mg |
$625.00 | 2023-12-22 | |
Ambeed | A1602480-10mg |
N-((3-(4-Fluoro-3-(trifluoromethyl)phenyl)isoxazol-5-yl)methyl)-4-(1,8-naphthyridin-2-yl)butanamide |
1314796-31-0 | 98% | 10mg |
$680.0 | 2025-03-01 | |
1PlusChem | 1P029SO8-10mg |
hGPR91 antagonist 3 |
1314796-31-0 | 97% | 10mg |
$1037.00 | 2023-12-22 | |
Ambeed | A1602480-5mg |
N-((3-(4-Fluoro-3-(trifluoromethyl)phenyl)isoxazol-5-yl)methyl)-4-(1,8-naphthyridin-2-yl)butanamide |
1314796-31-0 | 98% | 5mg |
$400.0 | 2025-03-01 | |
Ambeed | A1602480-25mg |
N-((3-(4-Fluoro-3-(trifluoromethyl)phenyl)isoxazol-5-yl)methyl)-4-(1,8-naphthyridin-2-yl)butanamide |
1314796-31-0 | 98% | 25mg |
$1350.0 | 2025-03-01 | |
MedChemExpress | HY-145919-1mg |
hGPR91 antagonist 3 |
1314796-31-0 | 98.82% | 1mg |
¥1818 | 2024-07-21 | |
1PlusChem | 1P029SO8-25mg |
hGPR91 antagonist 3 |
1314796-31-0 | 97% | 25mg |
$2023.00 | 2023-12-22 | |
MedChemExpress | HY-145919-10mg |
hGPR91 antagonist 3 |
1314796-31-0 | 98.82% | 10mg |
¥6800 | 2024-07-21 | |
MedChemExpress | HY-145919-5mg |
hGPR91 antagonist 3 |
1314796-31-0 | 98.82% | 5mg |
¥4000 | 2024-07-21 |
hGPR91 antagonist 3 Verwandte Literatur
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
1314796-31-0 (hGPR91 antagonist 3) Verwandte Produkte
- 132149-01-0(2-phenyloxan-4-ol)
- 2229374-39-2(tert-butyl N-2-(1,1-difluoro-3-hydroxypropyl)-4-hydroxyphenylcarbamate)
- 2171251-15-1(2-(2R)-1-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanoyl}piperidin-2-ylacetic acid)
- 2229648-45-5(2-(aminomethyl)-4-phenylbut-3-enoic acid)
- 8036-54-2(Evanol)
- 120577-33-5(1-Azabicyclo[2.2.2]octan-3-amine, N-(1-phenylethyl)-, [S-(R*,S*)]-)
- 2005454-39-5(N-(1S)-3-Amino-1-3-(3R)-3-morpholinyl-1,2,4-oxadiazol-5-yl-3-oxopropylaminocarbonyl-L-threonine)
- 1220422-10-5(5-Bromo-2-(methylthio)nicotinic acid)
- 2228072-02-2((2R)-1,1,1-trifluoro-3-(1-methylpyrrolidin-2-yl)propan-2-ol)
- 2172581-17-6(7-Bromo-2-(3-methylbutyl)quinazolin-4-amine)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:1314796-31-0)hGPR91 antagonist 3

Reinheit:99%/99%/99%
Menge:5mg/10mg/25mg
Preis ($):360.0/612.0/1215.0